molecular formula C18H17Cl3N2O4S B4645401 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine

1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine

Cat. No. B4645401
M. Wt: 463.8 g/mol
InChI Key: SFIFMLLBZHJVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine, also known as CP-DA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the serine/threonine protein kinase Akt, which plays a crucial role in cell survival, proliferation, and metabolism. CP-DA has been shown to have a wide range of applications in various fields of research, including cancer, diabetes, and neurodegenerative diseases.

Mechanism of Action

1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine exerts its effects by inhibiting the activity of Akt, which is a key regulator of various cellular processes, including cell survival, proliferation, and metabolism. Akt is activated by various growth factors and cytokines, and it phosphorylates downstream targets that promote cell survival and growth. 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine binds to the ATP-binding pocket of Akt and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. In cancer cells, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine inhibits cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy and radiotherapy. In adipocytes, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine improves insulin sensitivity and glucose uptake by activating the AMPK pathway. In neurons, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine protects against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine has several advantages as a research tool, including its high potency and selectivity for Akt, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine also has some limitations, including its potential toxicity and off-target effects, which may limit its use in certain experimental systems. Additionally, the synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine can be challenging and time-consuming, which may limit its availability for some researchers.

Future Directions

There are several potential future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine. One direction is to further explore its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate its effects on other signaling pathways and cellular processes, which may provide insights into its mechanism of action and potential off-target effects. Additionally, the development of new and improved synthesis methods for 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine may increase its availability and facilitate further research.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine has been shown to inhibit the growth and proliferation of cancer cells by blocking the Akt signaling pathway. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in several types of cancer. In diabetes research, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine has been shown to improve insulin sensitivity and glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disease research, 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4-dichlorophenoxy)acetyl]piperazine has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.

properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O4S/c19-13-1-4-15(5-2-13)28(25,26)23-9-7-22(8-10-23)18(24)12-27-17-6-3-14(20)11-16(17)21/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIFMLLBZHJVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.